REACTION_SMILES
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[CH2:44]1[O:45][CH2:46][CH2:47][CH2:48]1.[CH3:2][CH2:3][CH2:4][CH2:5][N+:6]([CH2:7][CH2:8][CH2:9][CH3:10])([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:15][CH2:16][CH2:17][CH3:18].[F-:1].[O:19]1[CH2:20][CH2:21][N:22]([c:25]2[cH:26][n:27]([Si:34]([CH:35]([CH3:36])[CH3:37])([CH:38]([CH3:39])[CH3:40])[CH:41]([CH3:42])[CH3:43])[c:28]3[cH:29][cH:30][cH:31][cH:32][c:33]23)[CH2:23][CH2:24]1.[OH2:49]>>[O:19]1[CH2:20][CH2:21][N:22]([c:25]2[cH:26][nH:27][c:28]3[cH:29][cH:30][cH:31][cH:32][c:33]23)[CH2:23][CH2:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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CC(C)[Si](C(C)C)(C(C)C)n1cc(N2CCOCC2)c2ccccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[Si](C(C)C)(C(C)C)n1cc(N2CCOCC2)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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c1ccc2c(N3CCOCC3)c[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |